Etifoxina-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Molecular Structure Analysis
The molecular weight of Etifoxine-d5 is 306.00 . Its molecular formula is C17H12D5ClN2O . The SMILES string representation of its structure is [2H]C1=C(C2©OC(NCC)=NC3=CC=C(Cl)C=C32)C([2H])=C(C([2H])=C1[2H])[2H] .Physical and Chemical Properties Analysis
Etifoxine-d5 has a molecular weight of 306.00 and a molecular formula of C17H12D5ClN2O . The compound is expected to be stored under the recommended conditions in the Certificate of Analysis .Aplicaciones Científicas De Investigación
Tratamiento de lesión cerebral traumática
Se ha demostrado que la etifoxina mejora los déficits sensoromotores y reduce la activación glial, la degeneración neuronal y la neuroinflamación en un modelo de rata de lesión cerebral traumática {svg_1}. Se ha encontrado que reduce los niveles de citocinas proinflamatorias sin afectar los niveles de citocinas antiinflamatorias en ratas lesionadas {svg_2}.
Propiedades antiinflamatorias
La etifoxina ha demostrado potentes propiedades antiinflamatorias {svg_3}. Se ha encontrado que reduce la activación de macrófagos y glía {svg_4}.
Efecto neuroprotector
La etifoxina tiene un efecto neuroprotector significativo en la lesión cerebral traumática a través de la restauración de la capacidad de fosforilación oxidativa asociada con la mejora de los resultados conductuales y cognitivos {svg_5}.
Tratamiento de la depresión/ansiedad
Se ha encontrado que la etifoxina, en combinación con las vitaminas C y D y citalopram, tiene efectos antidepresivos potenciales {svg_6}. El estudio relacionó el efecto antidepresivo con ICAM-1, SIRT1 y óxido nítrico en el cerebro y el suero {svg_7}.
Potenciación de la neurotransmisión GABAérgica
La etifoxina es un compuesto ansiolítico que potencia la neurotransmisión GABAérgica, ya sea a través de un efecto alostérico positivo o indirectamente, involucrando la activación de TSPO que conduce a un aumento en la síntesis de neuroesteroides {svg_8}.
Propiedades regenerativas
En varios modelos de lesión del nervio periférico, se ha demostrado que la etifoxina presenta potentes propiedades regenerativas {svg_9}.
Mecanismo De Acción
- Etifoxine-d5 is a benzoxazine class drug primarily used as an anxiolytic. Its primary targets include:
- Neurosteroid synthesis : Etifoxine-d5 also affects neurosteroid synthesis. Neurosteroids play a role in regulating neuronal excitability and have anxiolytic properties .
- Unlike benzodiazepines, Etifoxine-d5 may produce its anxiolytic effects through a dual mechanism:
- Binding to the mitochondrial translocator protein (TSPO) : Etifoxine-d5 also binds to TSPO, although the exact binding site remains undetermined. This interaction likely contributes to its anxiolytic effects .
Target of Action
Mode of Action
Direcciones Futuras
Etifoxine has been shown to have neuroprotective, neuroplastic, and anti-inflammatory properties . It has also been found to improve cognitive recovery following traumatic brain injury . These findings suggest potential future directions for research into Etifoxine-d5 and its applications in neuroscience and medicine.
Análisis Bioquímico
Biochemical Properties
Etifoxine-d5, like its parent compound Etifoxine, interacts with GABAA receptors . It modulates GABAergic neurotransmission and neurosteroid synthesis . The modulation of these biochemical reactions contributes to its anxiolytic and anticonvulsant properties .
Cellular Effects
Etifoxine-d5 has been shown to reduce pro-inflammatory cytokines levels without affecting anti-inflammatory cytokines levels in injured rats . It also reduces macrophages and glial activation, and reduces neuronal degeneration . These effects on various types of cells and cellular processes contribute to its neuroprotective, neuroplastic, and anti-inflammatory properties .
Molecular Mechanism
The molecular mechanism of Etifoxine-d5 involves the modulation of GABAergic neurotransmission and neurosteroid synthesis . It acts as a positive allosteric modulator of α1β2γ2 and α1β3γ2 subunit-containing GABAA receptors . This modulation at the molecular level contributes to its anxiolytic and anticonvulsant properties .
Temporal Effects in Laboratory Settings
In a rat model of traumatic brain injury, Etifoxine treatment for 2 days significantly reduced behavioral impairments . It also reduced pro-inflammatory cytokines levels, macrophages and glial activation, and neuronal degeneration . These findings suggest that Etifoxine-d5 may have long-term effects on cellular function in in vitro or in vivo studies .
Metabolic Pathways
It is known that Etifoxine-d5 modulates GABAergic neurotransmission and neurosteroid synthesis , suggesting it may interact with enzymes or cofactors involved in these pathways.
Subcellular Localization
It is known that Etifoxine-d5 modulates GABAergic neurotransmission and neurosteroid synthesis , suggesting it may be localized to areas of the cell involved in these processes.
Propiedades
{ "Design of the Synthesis Pathway": "The synthesis pathway of Etifoxine-d5 involves the deuteration of Etifoxine, which is a benzoxazine derivative. The deuteration process involves the replacement of hydrogen atoms with deuterium atoms in the molecule. This can be achieved through a series of reactions that involve the use of deuterated reagents and solvents.", "Starting Materials": [ "Etifoxine", "Deuterated reagents and solvents" ], "Reaction": [ "Step 1: Etifoxine is dissolved in a deuterated solvent, such as deuterated chloroform or deuterated methanol.", "Step 2: A deuterated reagent, such as deuterated lithium aluminum deuteride (LiAlD4), is added to the solution.", "Step 3: The reaction mixture is stirred at a specific temperature and pressure for a certain period of time to allow for the deuteration process to occur.", "Step 4: The reaction mixture is then quenched with a suitable quenching agent, such as water or dilute acid, to stop the reaction.", "Step 5: The product, Etifoxine-d5, is isolated and purified using standard techniques, such as column chromatography or recrystallization." ] } | |
Número CAS |
1346598-10-4 |
Fórmula molecular |
C17H12ClN2OD5 |
Peso molecular |
305.82 |
Apariencia |
Solid powder |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Números CAS relacionados |
21715-46-8 (unlabelled) |
Sinónimos |
6-Chloro-N-ethyl-4-methyl-4-(phenyl-d4)-4H-3,1-benzoxazin-2-amine; 2-Ethylamino-6-chloro-4-methyl-4-(phenyl-d4)-4H-3,1-benzoxazine |
Etiqueta |
Etifoxine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.